molecular formula C18H17N3O3 B5582874 N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitrobenzamide

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitrobenzamide

Cat. No.: B5582874
M. Wt: 323.3 g/mol
InChI Key: WFUIWMZEJQVANU-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitrobenzamide is a synthetic organic compound that features an indole moiety linked to a nitrobenzamide group Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Nucleophiles: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 2-amino derivatives.

    Substitution: Various substituted benzamides.

    Oxidation: Oxidized indole derivatives.

Scientific Research Applications

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms involving indole and nitrobenzamide moieties.

    Biology: Investigated for its potential as a bioactive compound due to the indole structure, which is known to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitrobenzamide exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The indole moiety can interact with various receptors and enzymes, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

    Pathways Involved: The compound may influence pathways related to cell proliferation, apoptosis, and inflammation, depending on its specific interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide: Lacks the methyl group on the indole ring, which may affect its biological activity and reactivity.

    N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide: Has the nitro group in a different position on the benzamide ring, potentially altering its chemical properties and interactions.

    N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-aminobenzamide:

Uniqueness

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitrobenzamide is unique due to the specific positioning of the methyl group on the indole ring and the nitro group on the benzamide ring

Properties

IUPAC Name

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-13(14-6-2-4-8-16(14)20-12)10-11-19-18(22)15-7-3-5-9-17(15)21(23)24/h2-9,20H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUIWMZEJQVANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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